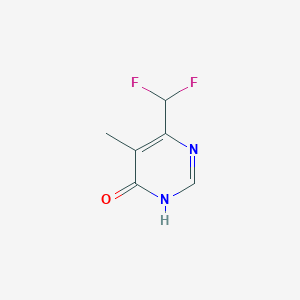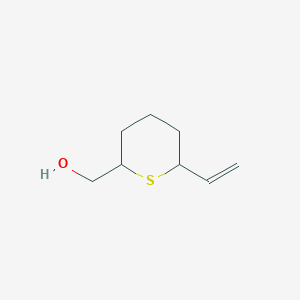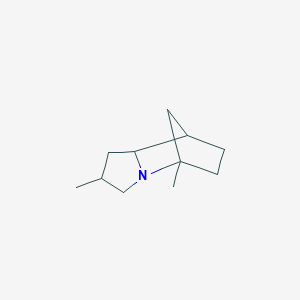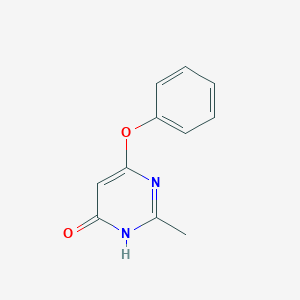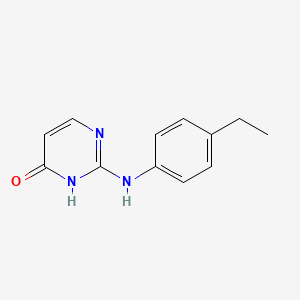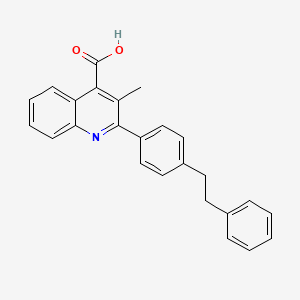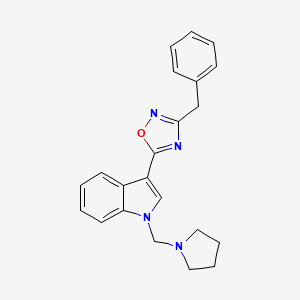
2(Or4)-(isopropyl)benzenesulphonicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(Or4)-(isopropyl)benzenesulphonicacid is an organosulfur compound that belongs to the class of aromatic sulfonic acids. It is characterized by the presence of a sulfonic acid group (-SO3H) attached to a benzene ring, which is further substituted with an isopropyl group. This compound is known for its strong acidic properties and its solubility in water and alcohol.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(Or4)-(isopropyl)benzenesulphonicacid typically involves the sulfonation of isopropylbenzene (cumene). The reaction is carried out by treating isopropylbenzene with concentrated sulfuric acid or fuming sulfuric acid (oleum) at elevated temperatures. The reaction can be represented as follows:
C6H5CH(CH3)2+H2SO4→C6H4(SO3H)CH(CH3)2+H2O
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large reactors where isopropylbenzene is continuously fed into a mixture of sulfuric acid and sulfur trioxide. The reaction is carefully controlled to ensure complete sulfonation and to minimize the formation of by-products. The resulting product is then purified through distillation or crystallization.
化学反应分析
Types of Reactions
2(Or4)-(isopropyl)benzenesulphonicacid undergoes several types of chemical reactions, including:
Electrophilic Substitution Reactions: The sulfonic acid group is a strong electron-withdrawing group, making the benzene ring less reactive towards electrophilic substitution. it can still undergo nitration, halogenation, and Friedel-Crafts acylation under specific conditions.
Reduction Reactions: The sulfonic acid group can be reduced to a sulfonamide or a thiol group using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The isopropyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Sulfuric Acid (H2SO4): Used in the sulfonation reaction.
Sulfur Trioxide (SO3): Used in combination with sulfuric acid for sulfonation.
Lithium Aluminum Hydride (LiAlH4): Used for reduction reactions.
Potassium Permanganate (KMnO4): Used for oxidation reactions.
Major Products Formed
Sulfonamides: Formed through reduction reactions.
Thiols: Formed through reduction reactions.
Carboxylic Acids: Formed through oxidation reactions.
科学研究应用
2(Or4)-(isopropyl)benzenesulphonicacid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of detergents, dyes, and surfactants.
作用机制
The mechanism of action of 2(Or4)-(isopropyl)benzenesulphonicacid involves its strong acidic properties, which allow it to act as a proton donor in various chemical reactions. The sulfonic acid group can form strong hydrogen bonds with other molecules, facilitating the formation of stable complexes. Additionally, the electron-withdrawing nature of the sulfonic acid group makes the benzene ring more susceptible to nucleophilic attack, leading to the formation of various derivatives.
相似化合物的比较
2(Or4)-(isopropyl)benzenesulphonicacid can be compared with other aromatic sulfonic acids, such as:
Benzenesulfonic Acid: Lacks the isopropyl group, making it less hydrophobic.
p-Toluenesulfonic Acid: Contains a methyl group instead of an isopropyl group, resulting in different reactivity and solubility properties.
Sulfanilic Acid: Contains an amino group, making it more reactive towards electrophilic substitution.
The presence of the isopropyl group in this compound imparts unique properties, such as increased hydrophobicity and altered reactivity, making it distinct from other aromatic sulfonic acids.
属性
分子式 |
C18H24O6S2 |
|---|---|
分子量 |
400.5 g/mol |
IUPAC 名称 |
2-propan-2-ylbenzenesulfonic acid;4-propan-2-ylbenzenesulfonic acid |
InChI |
InChI=1S/2C9H12O3S/c1-7(2)8-3-5-9(6-4-8)13(10,11)12;1-7(2)8-5-3-4-6-9(8)13(10,11)12/h2*3-7H,1-2H3,(H,10,11,12) |
InChI 键 |
REKJEOOAMZXQRF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)O.CC(C)C1=CC=CC=C1S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1,2,3]Triazolo[1,5-A]pyridine-3-carbonyl chloride](/img/structure/B13099831.png)
![9-methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol](/img/structure/B13099841.png)
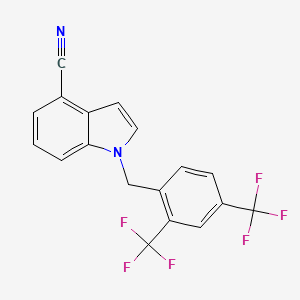
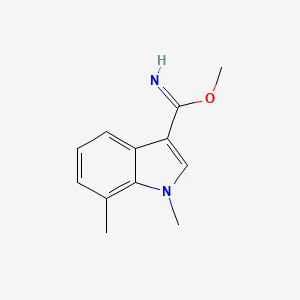
![5-Methoxy-3-(piperazin-1-yl)benzo[d]isoxazole](/img/structure/B13099866.png)
![2-(1H-Benzo[d]imidazol-2-yl)-5-methyl-1,3,4-oxadiazole](/img/structure/B13099878.png)
